BE“GHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Strategic Importance of
lodinated Benzamides

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

N-(2-iodophenyl)-4-
Compound Name:
methoxybenzamide

CAS No.: 329939-01-7

Cat. No.: B1604876

Get Quote

N-(2-iodophenyl)-4-methoxybenzamide belongs to a class of compounds, iodinated
benzamides, that have garnered significant attention in medicinal chemistry. The benzamide
scaffold is a privileged structure, frequently appearing in a wide array of pharmacologically
active molecules. The introduction of an iodine atom to this core structure offers several
strategic advantages in drug design and development.[1][2]

The presence of iodine can significantly modulate a compound's physicochemical properties,
such as lipophilicity, which can in turn influence its pharmacokinetic profile. Furthermore, the
iodine atom can patrticipate in halogen bonding, a specific and directional non-covalent
interaction that can enhance binding affinity and selectivity for biological targets like protein
kinases and other enzymes.[1] From a synthetic standpoint, the iodo group serves as a
versatile handle for further molecular elaboration through various cross-coupling reactions.

Moreover, the availability of iodine radioisotopes makes iodinated compounds like N-(2-
iodophenyl)-4-methoxybenzamide attractive candidates for the development of molecular
imaging agents for techniques such as Single Photon Emission Computed Tomography
(SPECT) and Positron Emission Tomography (PET).[3]
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Commercial Availability

For researchers requiring a readily available source of N-(2-iodophenyl)-4-
methoxybenzamide for initial studies, several commercial suppliers offer this compound. A
summary of a key supplier is provided below.

. . Additional
Supplier Catalog Number Purity .
Information
Molecular Formula:
In-Stock Building C14H12INOg2,
Chemspace CSSB00000580603 )
Blocks Molecular Weight:

353.16 g/mol [4]

It is always recommended to request a certificate of analysis from the supplier to confirm the
purity and identity of the compound before use.

Synthesis of N-(2-iodophenyl)-4-methoxybenzamide

The synthesis of N-(2-iodophenyl)-4-methoxybenzamide is typically achieved through an
amide coupling reaction between 2-iodoaniline and 4-methoxybenzoyl chloride. This reaction is
a standard transformation in organic synthesis, but careful control of reaction conditions is
crucial for achieving high yield and purity.

Synthetic Workflow

The overall synthetic strategy is a two-step process if starting from 4-methoxybenzoic acid, or a
single step if 4-methoxybenzoyl chloride is commercially available.
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Caption: Synthetic workflow for N-(2-iodophenyl)-4-methoxybenzamide.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(2-iodophenyl)-4-methoxybenzamide from 2-

iodoaniline and 4-methoxybenzoyl chloride.

Materials:

2-lodoaniline

4-Methoxybenzoyl chloride

Anhydrous Dichloromethane (DCM)

Pyridine (or Triethylamine)
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1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate (NaHCOs) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert
atmosphere (e.g., nitrogen or argon).

Base Addition: To the stirred solution, add pyridine (1.2 equivalents) or triethylamine (1.2
equivalents) as an acid scavenger.

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous
DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over 15-20
minutes. Maintain the temperature at 0 °C during the addition.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).
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o Work-up:
o Once the reaction is complete, dilute the mixture with additional DCM.

o Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCI (to remove
excess pyridine/triethylamine), saturated NaHCOs solution (to neutralize any remaining
acid), and brine.

o Dry the organic layer over anhydrous MgSOa4 or Na2SOa.
 Purification:

o Filter the drying agent and concentrate the organic layer under reduced pressure using a
rotary evaporator to obtain the crude product.

o Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the
synthesized N-(2-iodophenyl)-4-methoxybenzamide. The following are the expected
spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (Proton NMR): The *H NMR spectrum is expected to show distinct signals for the
aromatic protons of both the 2-iodophenyl and 4-methoxyphenyl rings, a singlet for the
methoxy group protons, and a broad singlet for the amide N-H proton. The aromatic region
will likely display complex splitting patterns due to coupling between adjacent protons.

e 13C NMR (Carbon NMR): The 3C NMR spectrum will show characteristic signals for the
carbonyl carbon of the amide, the carbon bearing the iodine atom (at a relatively high field),
the carbon attached to the methoxy group, the methoxy carbon itself, and the remaining
aromatic carbons.

Predicted 'H and 3C NMR Data:
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Predicted *H NMR Chemical

Predicted 3C NMR Chemical

Assignment _ :

Shift (ppm) Shift (ppm)
Amide N-H 8.0 - 9.0 (broad s) -
Aromatic C-H (iodophenyl) 6.8 -7.9 (m) 120 - 140
Aromatic C-H (methoxyphenyl) 6.9 -7.8 (m) 114 -130
Methoxy O-CHs ~3.8 (s) ~55
Carbonyl C=0 - ~165
Aromatic C-I - ~90
Aromatic C-O - ~162
Aromatic C-N - ~140

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (amide) 3300 - 3500 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium
C=0 Stretch (amide) 1640 - 1680 Strong
C=C Stretch (aromatic) 1450 - 1600 Medium
C-N Stretch (amide) 1200 - 1350 Medium
C-0 Stretch (ether) 1000 - 1300 Strong
C-I Stretch 500 - 600 Medium

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the
molecule, confirming its elemental composition.

Expected Mass Spectrometry Data:
e Molecular lon Peak [M]*: m/z = 352.9913 (for C14H12INO2)

o Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of iodine,
the 4-methoxybenzoyl group, and the 2-iodophenyl group.

Applications in Drug Discovery and Development

The unique structural features of N-(2-iodophenyl)-4-methoxybenzamide make it a valuable
scaffold for various applications in drug discovery.

N-(2-iodophenyl)-4-methoxybenzamide

ﬁl-(2-iodophenyl)-4-methoxybenzamida

C14H12INO2 )
|

Halogen bonding with kinase hinge region /Radioiodination for diagnostics Scaffold for zinc-binding pharmacophores

~
Kinase Inhibitors
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Molecular Imaging Agents (SPECT/PET)
Anticancer Drug Development
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Caption: Potential applications of N-(2-iodophenyl)-4-methoxybenzamide in drug discovery.

Kinase Inhibitors
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Protein kinases are a major class of drug targets, particularly in oncology.[5][6][7] The
benzamide core is a common feature in many kinase inhibitors. The iodine atom in the ortho
position can form specific halogen bonds with the hinge region of the kinase active site,
potentially leading to high potency and selectivity. Further modification of the 4-
methoxybenzamide portion can be explored to optimize interactions with other parts of the
ATP-binding pocket.

Molecular Imaging Agents

The stable iodine atom in N-(2-iodophenyl)-4-methoxybenzamide can be replaced with a
radioactive isotope, such as 23| for SPECT or 24| for PET imaging.[1][3] If this molecule or its
derivatives show high affinity for a particular biological target (e.g., a receptor or enzyme) that
Is upregulated in a disease state, the radiolabeled version could serve as a valuable diagnostic
tool. For instance, various iodinated benzamides have been successfully developed as imaging
agents for dopamine D2 receptors and for melanoma.[8]

Histone Deacetylase (HDAC) Inhibitors

The o-aminobenzamide scaffold, a close structural relative of the N-(2-iodophenyl)amide
moiety, is a known zinc-binding group found in several HDAC inhibitors.[3] HDACs are
important targets in cancer therapy. N-(2-iodophenyl)-4-methoxybenzamide could serve as a
starting point for the design of novel HDAC inhibitors, where the iodo and methoxy groups can
be varied to fine-tune potency and selectivity.

Conclusion

N-(2-iodophenyl)-4-methoxybenzamide is a synthetically accessible and commercially
available compound with significant potential for applications in medicinal chemistry and drug
development. Its unique combination of a privileged benzamide scaffold, a versatile iodine
handle, and a modulating methoxy group makes it an attractive starting point for the design of
novel kinase inhibitors, molecular imaging agents, and other therapeutic agents. The detailed
synthetic and analytical protocols provided in this guide are intended to facilitate further
research and exploration of this promising chemical entity.

References

e The Ascendant Role of lodinated Benzamides in Modern Medicinal Chemistry. (2025).
Benchchem.

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6804006/
https://pubmed.ncbi.nlm.nih.gov/27966954/
https://www.chemicalkinomics.com/drug-discovery-inhibitor
https://www.benchchem.com/product/b1604876/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-iodinated-benzamides
https://pdf.benchchem.com/11693/The_Ascendant_Role_of_Iodinated_Benzamides_in_Modern_Medicinal_Chemistry.pdf
https://pdf.benchchem.com/15152/Application_Notes_and_Protocols_for_2_Amino_3_5_diiodobenzamide_in_Drug_Discovery.pdf
https://www.ncbi.nlm.nih.gov/books/NBK23457/
https://pdf.benchchem.com/15152/Application_Notes_and_Protocols_for_2_Amino_3_5_diiodobenzamide_in_Drug_Discovery.pdf
https://www.benchchem.com/product/b1604876/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-iodinated-benzamides
https://www.benchchem.com/product/b1604876/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-iodinated-benzamides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Application Notes and Protocols for 2-Amino-3,5-diiodobenzamide in Drug Discovery. (2025).
Benchchem.

Ummey Salma. (2022).

Selective C—H lodination of Weinreb Amides and Benzamides through Iridium Catalysis in
Solution and under Mechanochemical Conditions. (2023). PMC.
4-methoxy-N-phenylbenzamide. (2025). PubChem.
N-(2-iodophenyl)-4-methoxybenzamide - C14H12INO2 | CSSB00000580603. (n.d.).
Chemspace.

Benzamide, N-(2'-iodophenyl)-. (n.d.). SpectraBase.

4-Methoxybenzamide. (2025). PubChem.

Research team discovers drug compound that stops cancer cells
N-(2-iodophenyl)-4-methoxybenzamide (C14H12INO2). (n.d.). PubChemlLite.
Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for
imaging and therapy of melanoma. (2009). NCBI.

Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-
nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type
I ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (n.d.). Semantic Scholar.

A chemical compound that reduces breast cancer metastasis is tested on mice. (2025). iQac
CSIC.

N1-[3-[(4-methoxybenzylidene)amino]phenyl]-2-hydroxybenzamide - Optional[13C NMR].
(n.d.). SpectraBase.

4-Methoxybenzamide(3424-93-9) IR Spectrum. (n.d.). ChemicalBook.

Compound with selectivity for cancer cells without p53 identified. (2018). Drug Target
Review.

Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-
iodobenzamido]ethyl]piperazine (p-MPPI)

Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. (2014).
Rsc.org.

(S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-[125I]]iodo-2-methoxybenzamide hydrochloride, a new
selective radioligand for dopamine D-2 receptors. (n.d.).

Synthesis and Preliminary Pharmacological Investigation of N-lupinyl-2-methoxybenzamides.
(n.d.). PubMed.

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide
Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PMC.

Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025).
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-
Benzimidazole-Derived Carboxamides. (2024). MDPI.

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1604876/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-iodinated-benzamides
https://www.benchchem.com/product/b1604876/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-iodinated-benzamides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 optimizing reaction conditions for 2-(4-lodophenyl)-n-methylacetamide synthesis. (2025).
Benchchem.

» Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben | DDDT. (2020).
Dovepress.

e preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
(2002). Organic Syntheses Procedure.

o Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-
nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type
[ ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2017). PubMed.

» H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by
NMR spectroscopy | Request PDF. (2025).

e Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.

» Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-
tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists. (2017).
PubMed.

» Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone
Scaffolds. (2020). Sciforum.

 Direct Synthesis of 2-(4-Hydroxyphenoxy)

» Novel 4-chloro-N-phenyl Benzamide Derivatives as p38a Mitogenactivated Protein Kinase
Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2022). Bentham Science
Publishers.

e Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and
Computational Analysis of the Complex of Donepezil with 2,6-Methyl--Cyclodextrin and
Hydroxy Propyl Methyl Cellulose. (2025). MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. Synthesis and evaluation of novel iodinated phenyl benzamides [lib.buet.ac.bd:8080]

e 3. pdf.benchchem.com [pdf.benchchem.com]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1604876?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/11693/The_Ascendant_Role_of_Iodinated_Benzamides_in_Modern_Medicinal_Chemistry.pdf
http://lib.buet.ac.bd:8080/xmlui/handle/123456789/6460
https://pdf.benchchem.com/15152/Application_Notes_and_Protocols_for_2_Amino_3_5_diiodobenzamide_in_Drug_Discovery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4. N-(2-iodophenyl)-4-methoxybenzamide - C14H12INO2 | CSSB00000580603 [chem-
space.com]

5. Synthesis, Biological Activities and Docking Studies of Novel 4-
(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-
((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent
Type Il ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed
[pubmed.ncbi.nim.nih.gov]

7. chemicalkinomics.com [chemicalkinomics.com]

8. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for
imaging and therapy of melanoma - Molecular Imaging and Contrast Agent Database
(MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Importance of lodinated
Benzamides]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604876/docs#introduction-the-strategic-importance-
of-iodinated-benzamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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